

BI-167107 CAS number and molecular weight

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Compound of Interest				
Compound Name:	BI-167107			
Cat. No.:	B15619068	Get Quote		

An In-depth Technical Guide to BI-167107

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **BI-167107**, a potent and long-acting agonist for the $\beta 2$ adrenergic receptor ($\beta 2AR$). The document details its chemical properties, mechanism of action, and key experimental applications, serving as a vital resource for professionals in pharmacological research and drug development.

Core Compound Data

BI-167107 is a high-affinity, full agonist that has been instrumental in advancing our understanding of G-protein-coupled receptor (GPCR) structure and function.[1][2] Its high potency and slow dissociation rate have made it a valuable tool for biophysical and structural studies, particularly in the crystallization of the active state of the β2AR.[2][3]

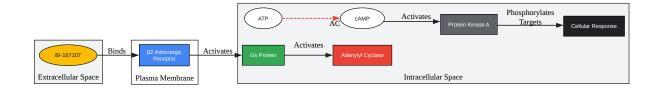
Property	Value	Source
CAS Number	1202235-68-4	[1][4][5][6]
Molecular Weight	370.44 g/mol	[5][7]
Molecular Formula	C21H26N2O4	[6]
Appearance	White to off-white solid	[1][7]
Purity	>98% (HPLC)	[6]



Mechanism of Action and Signaling Pathway

BI-167107 functions as a full agonist at the β2 adrenergic receptor, a member of the class A family of GPCRs.[2][8] Upon binding, it stabilizes the active conformation of the receptor, leading to the activation of the downstream signaling cascade.[8] This is initiated by the coupling of the activated receptor to the stimulatory G protein (Gs).[8] Subsequently, Gs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

The interaction of **BI-167107** with the β2AR binding pocket is characterized by extensive polar interactions between the carbonyl oxygen, amine, and hydroxyl groups of the ligand and key residues such as Ser2035.42, Ser2075.46 in transmembrane helix 5 (TM5), Asn2936.55 in TM6, and Tyr3087.35 in TM7.[8]



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BI-167107 activated β2AR signaling pathway.

Receptor Binding Affinity and Selectivity

BI-167107 exhibits a very high affinity for the β 2AR with a dissociation constant (Kd) of 84 pM. [1][5][8] It is important to note that **BI-167107** is not a selective β 2AR agonist.[2][9] It also demonstrates significant activity at other adrenergic receptors.



Target	Activity	IC50 / Kd	Source
β2 Adrenergic Receptor (β2AR)	Full Agonist	Kd: 84 pM	[1][5][8]
β1 Adrenergic Receptor (β1AR)	Agonist	IC50: 3.2 nM	[2][4]
α1A Adrenergic Receptor (α1A)	Antagonist	IC50: 32 nM	[4]
5-HT1B	Antagonist	IC50: 0.25 μM	
5-HT1A	Agonist	IC50: 1.4 μM	[2]
D2S	Agonist	IC50: 5.9 μM	[2]
5-HT transporter	Antagonist	IC50: 6.1 μM	[2]
μ (MOP)	Agonist	IC50: 6.5 μM	[2]
Dopamine transporter	Antagonist	IC50: 7.2 μM	[2]

Experimental Protocols

BI-167107 has been utilized in a variety of experimental settings to probe GPCR function and structure. Below are generalized methodologies for key experiments.

- 1. Radioligand Binding Assays
- Objective: To determine the binding affinity (Kd) of **BI-167107** for the β2AR.
- Methodology:
 - Prepare membranes from cells overexpressing the β2AR.
 - Incubate the membranes with increasing concentrations of a radiolabeled antagonist (e.g., [3H]dihydroalprenolol).
 - In parallel, perform competitive binding experiments by co-incubating the membranes and radioligand with increasing concentrations of unlabeled BI-167107.



- Separate bound from free radioligand by rapid filtration.
- Quantify the radioactivity of the filters using liquid scintillation counting.
- The Kd is calculated by analyzing the competition binding data using non-linear regression analysis (e.g., Cheng-Prusoff equation).

2. cAMP Accumulation Assay

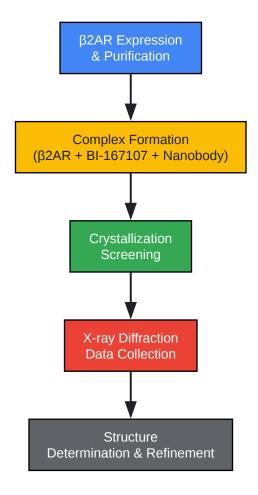
- Objective: To measure the functional potency (EC50) of BI-167107 as a β2AR agonist.
- Methodology:
 - Culture cells expressing the β2AR.
 - Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - Stimulate the cells with increasing concentrations of BI-167107 for a defined period.
 - Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA, HTRF).
 - Plot the cAMP concentration against the log of the BI-167107 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

3. X-ray Crystallography

- Objective: To determine the three-dimensional structure of the β2AR in its active state, bound to **BI-167107**.
- Methodology:
 - Overexpress and purify the β2AR, often with modifications to enhance stability (e.g., fusion to T4 lysozyme).
 - To stabilize the active conformation, the purified receptor is incubated with BI-167107 and a stabilizing binding protein, such as a Gs protein or an engineered nanobody.[8][10]



- The receptor-ligand-nanobody complex is then subjected to crystallization trials under various conditions.
- Crystals are cryo-protected and diffraction data is collected at a synchrotron source.
- The resulting electron density map is used to build and refine the atomic model of the complex.



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References







- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. BI-167107 | β2AR agonist | Probechem Biochemicals [probechem.com]
- 5. BI-167107 | TargetMol [targetmol.com]
- 6. BI 167107 | 1202235-68-4 | Adrenergic Receptor | MOLNOVA [molnova.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure of a nanobody-stabilized active state of the β2 adrenoceptor PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
- 10. rcsb.org [rcsb.org]
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